molecular formula C22H26ClN3O2 B277839 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

货号 B277839
分子量: 399.9 g/mol
InChI 键: MEUDCICEAKCJKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide, commonly known as CBP-307, is a novel small molecule drug that has been developed as a potential treatment for various psychiatric and neurological disorders. It belongs to the class of drugs called piperazine derivatives and has been shown to have promising therapeutic effects in preclinical studies.

作用机制

The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. Specifically, CBP-307 has been shown to increase the release of serotonin and dopamine, while also modulating the activity of glutamate receptors.
Biochemical and Physiological Effects
CBP-307 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. These effects are thought to underlie the therapeutic potential of CBP-307 for various psychiatric and neurological disorders.

实验室实验的优点和局限性

One of the main advantages of CBP-307 for lab experiments is its selectivity for specific neurotransmitter systems in the brain. This allows for more precise targeting of specific brain circuits and may lead to fewer side effects compared to other drugs that affect multiple neurotransmitter systems. However, one limitation of CBP-307 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

未来方向

There are many potential future directions for the study of CBP-307. One area of interest is the development of new formulations or delivery methods that could improve its pharmacokinetic properties and enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CBP-307 and its potential for treating various psychiatric and neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of CBP-307 in humans.

合成方法

The synthesis of CBP-307 involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 1-piperazinecarboxylic acid to form 4-(4-chlorobenzoyl)-1-piperazinyl)acetic acid. This intermediate is then reacted with 2-aminophenylpentanamide to produce the final product, CBP-307.

科学研究应用

CBP-307 has been extensively studied in preclinical models of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. In these studies, CBP-307 has been shown to have potent and selective effects on key neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems.

属性

产品名称

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

分子式

C22H26ClN3O2

分子量

399.9 g/mol

IUPAC 名称

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]pentanamide

InChI

InChI=1S/C22H26ClN3O2/c1-2-3-8-21(27)24-19-6-4-5-7-20(19)25-13-15-26(16-14-25)22(28)17-9-11-18(23)12-10-17/h4-7,9-12H,2-3,8,13-16H2,1H3,(H,24,27)

InChI 键

MEUDCICEAKCJKV-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

规范 SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。